molecular formula C5H3FN4O2S B3047976 9H-Purine-6-sulfonyl fluoride CAS No. 1513-63-9

9H-Purine-6-sulfonyl fluoride

Cat. No.: B3047976
CAS No.: 1513-63-9
M. Wt: 202.17 g/mol
InChI Key: FWHCGYKYNIYIHJ-UHFFFAOYSA-N
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Description

9H-Purine-6-sulfonyl fluoride (CAS 1513-63-9) is a heteroaromatic sulfonyl fluoride that serves as a valuable building block in chemical biology and medicinal chemistry. As part of the sulfur(VI) fluoride family, this compound is engineered for stability and selective reactivity, making it an ideal candidate for the emerging field of Sulfur-Fluoride Exchange (SuFEx) click chemistry . The sulfonyl fluoride (SO2F) moiety is known for its hydrolytic stability and resistance to reduction/oxidation, allowing for long-term storage and bench stability that surpasses that of sulfonyl chlorides . In practice, this reagent acts as a robust electrophilic warhead that can selectively react with a variety of nucleophiles, such as silyl ethers and amines, particularly in the presence of base catalysts like DBU or HOBt . This reactivity enables researchers to efficiently synthesize more complex sulfonic esters and sulfonamides under mild conditions. The purine core structure provides a privileged scaffold for bioactivity, suggesting potential applications in the design and synthesis of novel enzyme inhibitors, chemical probes, and other biologically active molecules . Its utility lies in creating targeted libraries for high-throughput screening and facilitating the study of biological processes through selective bioconjugation. Please note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as sulfonyl fluorides are classified as hazardous and can be harmful if inhaled, ingested, or upon contact with skin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purine-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H3FN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWHCGYKYNIYIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70418698
Record name Purine-6-sulfonyl fluoride
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Molecular Weight

202.17 g/mol
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Source PubChem
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CAS No.

1513-63-9
Record name 9H-Purine-6-sulfonyl fluoride
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Record name Purine-6-sulfonyl fluoride
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Record name Purine-6-sulfonyl fluoride
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Synthetic Methodologies for 9h Purine 6 Sulfonyl Fluoride and Its Analogues

Direct Synthesis Approaches to the Sulfonyl Fluoride (B91410) Moiety

Direct synthetic methods provide efficient pathways to introduce the sulfonyl fluoride group onto the purine (B94841) ring system. These methods are often preferred for their atom economy and straightforward reaction pathways.

Oxidation of Heteroaryl Thiols to Corresponding Sulfonyl Fluorides

A prevalent method for the synthesis of heteroaryl sulfonyl fluorides involves the direct oxidation of the corresponding heteroaryl thiols. In the context of 9H-Purine-6-sulfonyl fluoride, the readily available precursor is 6-mercaptopurine. This transformation is typically a two-step process conducted in a single pot. Initially, the heteroaromatic thiol is oxidized to an intermediate sulfonyl chloride. This is commonly achieved using an oxidizing agent in the presence of a chloride source. Subsequently, an in-situ halide exchange is performed to yield the final sulfonyl fluoride.

One established protocol for this conversion utilizes aqueous sodium hypochlorite as the oxidant to form the sulfonyl chloride at low temperatures, which is then immediately treated with a fluoride source like potassium bifluoride (KHF2) to produce the more stable sulfonyl fluoride. mdpi.comacs.orgacs.org This method is particularly advantageous as it avoids the use of hazardous chlorine gas and is effective for a range of heteroaromatic thiols, including pyrimidines, pyridines, and pyridazines. mdpi.com

Table 1: Oxidation of Heteroaryl Thiols
Starting MaterialOxidizing AgentFluoride SourceKey Features
Heteroaryl Thiol (e.g., 6-mercaptopurine)Aqueous Sodium HypochloritePotassium Bifluoride (KHF2)Avoids chlorine gas; one-pot procedure. mdpi.comacs.org
Thiols or DisulfidesElectrochemical Anodic OxidationPotassium Fluoride (KF)Mild, environmentally benign, avoids stoichiometric oxidants. nih.gov

An alternative, more environmentally friendly approach is the electrochemical oxidative coupling of thiols and potassium fluoride. nih.gov This method utilizes anodic oxidation to circumvent the need for stoichiometric chemical oxidants, directly converting thiols or disulfides into sulfonyl fluorides. nih.gov The reaction proceeds through the rapid conversion of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated. nih.gov

Halide Exchange Reactions from Sulfonyl Chlorides to Sulfonyl Fluorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via a halide exchange reaction is a classical and widely employed strategy in organic synthesis. mdpi.com This method is predicated on the preparation of the corresponding 9H-purine-6-sulfonyl chloride, which then undergoes nucleophilic substitution with a fluoride source. The resulting sulfonyl fluorides are generally more stable and easier to handle than their sulfonyl chloride counterparts, making them valuable intermediates in further synthetic endeavors. acs.orgnih.gov

Alkali metal fluoride salts are the most common reagents for effecting the halide exchange from sulfonyl chlorides to sulfonyl fluorides. Potassium fluoride (KF) and potassium bifluoride (KHF2) are frequently utilized for this purpose. mdpi.comnih.gov The choice between these reagents can depend on the specific substrate and reaction conditions. KHF2 is often considered an acidic yet more nucleophilic source of fluoride, which can help to minimize undesired side reactions that may occur with more basic fluoride sources. nih.gov These reactions are typically carried out in a biphasic system or in an organic solvent. nih.gov

To improve the efficiency of the halide exchange reaction, particularly with less reactive sulfonyl chlorides, phase-transfer catalysts such as crown ethers can be employed. The use of 18-crown-6 in conjunction with potassium fluoride has been shown to significantly enhance the basicity and nucleophilicity of the fluoride ion in non-polar organic solvents. mdpi.comnih.gov The crown ether effectively sequesters the potassium cation, leaving a "naked" and more reactive fluoride anion to participate in the nucleophilic substitution. mdpi.comnih.govmdpi.com This method often leads to quantitative yields for the conversion of aryl sulfonyl chlorides to their corresponding fluorides at room temperature in solvents like acetonitrile. mdpi.com

Table 2: Halide Exchange Reactions
PrecursorFluoride SourceCatalyst/AdditiveKey Features
Sulfonyl ChlorideKF, KHF2NoneClassical and common method. mdpi.comnih.gov
Sulfonyl ChlorideKF18-crown-6Enhances fluoride basicity and reactivity. mdpi.comnih.gov

Conversion from Sulfonic Acids and Their Salts

The synthesis of sulfonyl fluorides from sulfonic acids or their salts provides a valuable alternative, especially when the corresponding thiols or sulfonyl chlorides are not readily accessible. nih.gov These methods typically involve a one-pot, two-step procedure where the sulfonic acid is first converted into a reactive intermediate, such as a sulfonyl chloride, which is then subjected to fluorination. mdpi.comnih.gov

Recent advancements in this area have focused on developing milder and more efficient protocols. One such method employs cyanuric chloride to activate the sulfonic acid, followed by the addition of KHF2 to furnish the sulfonyl fluoride. mdpi.comnih.gov Another approach utilizes thionyl fluoride for the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides, often resulting in high yields within a short reaction time. nih.govrsc.org Deoxyfluorination reagents like Xtalfluor-E® have also been successfully used to convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides under mild conditions. nih.govrsc.org

Synthesis from Sulfonamides

A more recent development in the synthesis of sulfonyl fluorides is the direct conversion from sulfonamides. mdpi.commpg.desemanticscholar.org This method is particularly attractive for late-stage functionalization of complex molecules, as sulfonamides are often stable and readily prepared functional groups. The conversion is typically achieved by activating the sulfonamide to form an in-situ sulfonyl chloride, which is then immediately fluorinated.

A notable example of this strategy involves the use of a pyrylium tetrafluoroborate (Pyry-BF4) salt in the presence of magnesium chloride (MgCl2) to activate the sulfonamide. mdpi.commpg.desemanticscholar.org The resulting intermediate is then treated with potassium fluoride to yield the desired sulfonyl fluoride. mdpi.commpg.desemanticscholar.org This method has been shown to be highly chemoselective for the amino group of the sulfonamide, allowing for the synthesis of sulfonyl fluorides in molecules with other sensitive functional groups. mdpi.comd-nb.info

Metal-Free and Catalyst-Free Methods (e.g., from Aryltriazenes)

Metal-free and catalyst-free approaches for the synthesis of sulfonyl fluorides offer advantages in terms of reduced cost, toxicity, and simplified purification procedures. One such emerging strategy involves the use of aryltriazenes as precursors. A novel, one-pot, multi-component reaction has been developed for the synthesis of a variety of sulfonyl fluorides from aryltriazenes. This method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of trifluoroacetic acid (TFA) dntb.gov.uabohrium.comresearchgate.net.

While this methodology has been successfully applied to a range of aryltriazenes, yielding sulfonyl fluorides in high yields, specific examples of its application to purine-derived triazenes for the synthesis of this compound are not extensively documented in the reviewed literature. However, the broad substrate scope and simple reaction conditions of this protocol suggest its potential applicability to heterocyclic systems like purines dntb.gov.uabohrium.comresearchgate.net. The general reaction scheme is presented below:

General Reaction for the Synthesis of Aryl Sulfonyl Fluorides from Aryltriazenes

Reactant 1 Reactant 2 Reagent Solvent Product Yield (%)

This approach is characterized by its operational simplicity and good functional group tolerance, making it a promising avenue for the synthesis of complex molecules like this compound and its analogues without the need for transition metal catalysts dntb.gov.uabohrium.comresearchgate.net.

Photocatalytic and Transition Metal-Catalyzed Protocols

Modern synthetic chemistry has increasingly embraced photocatalytic and transition-metal-catalyzed methods for the construction of challenging chemical bonds, including the C-S and S-F bonds in sulfonyl fluorides.

Photocatalytic Synthesis:

Photocatalysis offers a mild and efficient alternative for the synthesis of sulfonyl fluorides. Recent advancements have demonstrated the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol esters using visible-light-mediated photocatalysis nih.gov. This method is notable for its broad functional group tolerance, which is attributed to the mild activation conditions nih.gov. The general approach involves the oxidation of the organoboron substrate by an excited photocatalyst, leading to the formation of a radical intermediate that subsequently reacts with a sulfur dioxide source and a fluorinating agent nih.gov.

While this methodology has been primarily developed for alkyl sulfonyl fluorides, its principles could potentially be adapted for the synthesis of heteroaryl sulfonyl fluorides, including purine derivatives. However, specific examples of the direct photocatalytic synthesis of this compound are not yet prevalent in the scientific literature.

Transition Metal-Catalyzed Synthesis:

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-heteroatom bonds. The synthesis of aryl sulfonyl fluorides can be achieved through palladium-catalyzed coupling reactions. For instance, aryl thianthrenium salts have been utilized as substrates in a palladium-catalyzed fluorosulfonylation reaction to produce a variety of aryl sulfonyl fluorides rsc.org. This method employs sodium dithionite (Na2S2O4) as a convenient sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions rsc.org.

The application of such transition-metal-catalyzed methodologies to the synthesis of this compound from a suitable purine precursor, such as 6-chloropurine or its derivatives, represents a viable and powerful synthetic strategy. These methods often exhibit high efficiency and a broad substrate scope, accommodating various functional groups on the aromatic or heteroaromatic ring nih.govbeilstein-journals.org.

Strategic Functionalization and Derivatization of the Purine Nucleus

The functionalization of the purine core is a critical aspect of synthesizing novel derivatives with potential biological activities. This section focuses on the strategic introduction of the sulfonyl fluoride group and other related functionalities at various positions of the purine ring.

Introduction of the Sulfonyl Fluoride Group at the C6 Position of Purine

The direct introduction of a sulfonyl fluoride group at the C6 position of the purine ring is a key step in the synthesis of the target compound. One of the pioneering works in this area was conducted by Beaman and Robins, who reported the synthesis and reactions of various purinesulfonyl fluorides acs.org. A common precursor for such transformations is 6-mercaptopurine. The synthesis of 6-mercaptopurine itself can be achieved from hypoxanthine through treatment with phosphorus pentasulfide, or from 6-chloropurine by reaction with thiourea or an alkali hydrosulfide youtube.comgoogle.comgoogle.com.

Once 6-mercaptopurine is obtained, it can be converted to the corresponding sulfonyl fluoride. While the direct conversion of a thiol to a sulfonyl fluoride can be challenging, multi-step procedures involving oxidation to a sulfonic acid or sulfonyl chloride followed by fluorination are often employed nih.gov. An electrochemical approach has also been reported for the direct conversion of thiols to sulfonyl fluorides using potassium fluoride as the fluoride source, which presents a milder and more environmentally friendly alternative nih.gov.

Synthesis of Purine-6-sulfenamide, -sulfinamide, and -sulfonamide Derivatives from Purine Thiols

The synthesis of purine-6-sulfenamide, -sulfinamide, and -sulfonamide derivatives often starts from the corresponding purine thiol, such as 6-mercaptopurine or its analogues. For instance, 2-amino-9H-purine-6-sulfenamide can be synthesized from 6-thioguanine by treatment with a chloramine solution.

Subsequent controlled oxidation of the sulfenamide with an oxidizing agent like 3-chloroperoxybenzoic acid (MCPBA) can yield the corresponding sulfinamide (with one equivalent of MCPBA) or the sulfonamide (with an excess of MCPBA). This stepwise oxidation allows for the selective preparation of each of the three derivatives.

Synthesis of 2-Amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide

Starting Material Reagent(s) Product
6-Thioguanine Chloramine 2-Amino-9H-purine-6-sulfenamide
2-Amino-9H-purine-6-sulfenamide 1 equiv. MCPBA (R,S)-2-Amino-9H-purine-6-sulfinamide

Regioselective Functionalization of Purine C8 and Other Positions

The purine ring possesses multiple sites for functionalization, with the C8 position being a common target for modification in addition to the C6 position. The regioselective functionalization of the purine C8 position can be achieved through various methods, including direct C-H activation and metalation.

Hindered TMP-amide bases of zinc and magnesium have been effectively used for the efficient metalation of purine derivatives at the C8 and C6 positions. The resulting zinc or magnesium intermediates can then be trapped with a variety of electrophiles to introduce new substituents in a regioselective manner researchgate.net. This approach allows for the synthesis of polysubstituted purines with good to very good yields researchgate.net.

Furthermore, direct C-H cyanation of purines has been developed, which predominantly occurs at the electron-rich C8 position of the imidazole (B134444) motif. This transition-metal-free method involves the activation of the purine with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN) mdpi.com. The presence of different substituents at the C6 position can influence the regioselectivity of these reactions mdpi.comresearchgate.net.

Stereoselective Synthesis of Chiral Sulfonyl Fluoride-Containing Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. The introduction of a sulfonyl fluoride moiety into a chiral purine derivative, such as a nucleoside, can lead to compounds with unique biological properties. The stereoselective synthesis of such derivatives often involves the use of chiral starting materials, such as chiral carbohydrates for the synthesis of nucleosides, or the application of asymmetric catalytic methods.

The synthesis of fluorinated nucleosides can be approached through either direct fluorination of a pre-existing nucleoside or by coupling a fluorinated sugar with a nucleobase in a convergent approach mdpi.com. The latter often requires careful control of the stereochemistry during the N-glycosylation step to obtain the desired anomer mdpi.com.

While the development of stereoselective methods for the synthesis of chiral sulfonyl fluorides is an active area of research, specific examples of the stereoselective synthesis of purine nucleosides containing a sulfonyl fluoride group are not widely reported in the reviewed literature. However, general methods for the prebiotic stereoselective synthesis of purine nucleosides from nucleobases and phosphorylated carbohydrates have been described, which yield the β-anomer with high selectivity nih.gov. These foundational principles could potentially be extended to the synthesis of more complex chiral purine sulfonyl fluoride derivatives.

Chemical Reactivity and Mechanistic Investigations of 9h Purine 6 Sulfonyl Fluoride

Electrophilic Properties and Reactivity Profile of the Sulfonyl Fluoride (B91410) Group

The 9H-Purine-6-sulfonyl fluoride molecule is characterized by the presence of a sulfonyl fluoride (-SO₂F) group attached to the C6 position of the purine (B94841) ring. cymitquimica.comontosight.ai This functional group is pivotal to the compound's chemical behavior, imparting significant electrophilic character to the sulfur atom. cymitquimica.com The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the sulfur, rendering it susceptible to attack by nucleophiles. bldpharm.com This inherent reactivity is crucial for its applications in chemical synthesis and as a tool in biochemical studies. cymitquimica.comontosight.ai

The sulfonyl fluoride group is known for its unique balance of stability and reactivity. sigmaaldrich.comsci-hub.se Compared to other sulfonyl halides like sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides exhibit greater thermodynamic stability and are notably resistant to hydrolysis and reduction. bldpharm.comsigmaaldrich.comeurekalert.org The strength of the sulfur-fluorine (S-F) bond contributes to this stability, allowing the compound to persist in aqueous environments where other electrophiles would rapidly degrade. sigmaaldrich.comoup.com However, this stability is not inertness; under specific conditions, the electrophilicity of the sulfur center can be effectively harnessed for chemical reactions. eurekalert.orgnih.gov This controlled reactivity makes sulfonyl fluorides like this compound valuable reagents, particularly for covalent modification of biological macromolecules. rsc.org

The reactivity profile is also influenced by the purine ring system to which the -SO₂F group is attached. The electron-deficient nature of the purine ring can further enhance the electrophilicity of the sulfonyl sulfur. researchgate.net This combination of a stable yet reactive electrophilic center on a biologically relevant scaffold is a key feature of this compound's chemical profile.

Table 1: Comparative Properties of Sulfonyl Halides

Property Sulfonyl Fluoride (-SO₂F) Sulfonyl Chloride (-SO₂Cl)
Stability High; resistant to hydrolysis and thermolysis. bldpharm.comsigmaaldrich.com Lower; susceptible to rapid hydrolysis.
Reactivity Latent reactivity, can be unleashed under specific conditions. nih.gov Generally more reactive and less selective.
Bond Energy (S-X) High (S-F bond in SO₂F₂ is ~90.5 kcal/mol). bldpharm.com Lower (S-Cl bond in SO₂Cl₂ is ~46 kcal/mol). bldpharm.com
Reaction Products Tends to produce only sulfonylation products chemoselectively. sigmaaldrich.com Can lead to side reactions.

| Biological Applications | Preferred for in vivo applications due to stability. | Primarily used as transient intermediates in synthesis. |

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride Center

The electrophilic sulfur atom in this compound is the primary site for nucleophilic attack. The compound readily participates in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group. cymitquimica.com A wide range of nucleophiles can react at the sulfonyl fluoride center, including amines, alcohols, thiols, and silyl (B83357) ethers. cymitquimica.comcshl.eduresearchgate.net This reactivity allows for the formation of stable sulfonamides, sulfonates, and thioethers, respectively.

The general scheme for nucleophilic substitution is: R-SO₂F + Nu⁻ → R-SO₂-Nu + F⁻ (where R is the 9H-purine moiety and Nu is the nucleophile)

Studies on analogous 6-substituted purine nucleosides have shown that the reactivity order of halogens in SNAr reactions can vary depending on the nucleophile and reaction conditions. researchgate.net However, the sulfonyl fluoride group is a potent electrophile for forming covalent bonds with nucleophilic residues in proteins, such as the thiol groups of cysteine residues or the hydroxyl groups of tyrosine and serine. pnas.orgnih.gov This covalent modification is often irreversible and is a key mechanism for its biological activity, such as enzyme inhibition. The reaction with protein nucleophiles typically requires the sulfonyl fluoride to be positioned correctly within a binding pocket to facilitate the attack. rsc.orgpnas.org

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry Principles

Sulfur(VI)-Fluoride Exchange (SuFEx) is a new generation of click chemistry introduced by K. Barry Sharpless and coworkers in 2014. eurekalert.orgscripps.edu It leverages the unique reactivity of high-valent sulfur-fluoride bonds, particularly in sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F). sigmaaldrich.comnih.gov this compound is a prime candidate for SuFEx-type reactions.

SuFEx reactions are characterized by their efficiency, reliability, and broad scope, fitting the stringent criteria of "click chemistry". sigmaaldrich.comscripps.edu Key principles include:

High Stability and Latent Reactivity : The S(VI)-F bond is exceptionally stable under many conditions, including oxidation, reduction, and thermolysis. bldpharm.comnih.gov It is generally unreactive until activated, often by a base or a specific chemical environment, such as proximity to nucleophilic residues in a protein binding site. oup.comnih.gov

High Efficiency and Selectivity : Once activated, the reaction proceeds rapidly and cleanly to form highly stable S-O or S-N linkages, with high to quantitative yields and minimal byproducts. sigmaaldrich.comcshl.edu

Biocompatibility : The reactions are often tolerant of water and oxygen and can proceed under mild, physiologically relevant conditions (e.g., neutral to slightly basic pH, 37°C), making them suitable for biological applications. sigmaaldrich.comnih.gov

Benign Byproducts : The primary byproduct is a fluoride ion, which can be sequestered by silyl additives or precipitate as a salt like NaF, minimizing interference with the reaction. nih.gov

This "click-like" behavior stems from the perfect balance between the stability of the S-F bond and its accessibility for exchange reactions under specific triggers. sigmaaldrich.com

The robust and biocompatible nature of SuFEx chemistry makes it an invaluable tool for conjugation and bioconjugation. nih.govchemrxiv.org Sulfonyl fluorides like this compound can be used as "connective hubs" to link molecules together. nih.govnih.gov

In bioconjugation, these molecules act as electrophilic probes that can covalently modify specific amino acid residues on proteins and other biomolecules. nih.govmdpi.com While initially thought to be challenging for general protein modification, recent methods have enabled the selective targeting of residues like tyrosine. nih.govmdpi.com The SuFEx reaction can be triggered by the microenvironment of a protein's binding site, where proximal basic residues can facilitate the deprotonation of a nucleophilic amino acid (like tyrosine, lysine (B10760008), or histidine), which then attacks the sulfonyl fluoride. oup.comrsc.org This proximity-induced reactivity allows for highly specific labeling and inhibition. nih.gov

Applications include:

Covalent Enzyme Inhibition : Designing potent and selective inhibitors by forming irreversible covalent bonds at enzyme active sites. pnas.org

Chemical Biology Probes : Creating probes to identify and study protein function and interactions. nih.govnih.gov

Drug Discovery : Accelerating hit-to-lead optimization by rapidly creating diverse libraries of compounds for screening. nih.govgrantome.com

Radiolabeling : Introducing 18F into biomolecules for Positron Emission Tomography (PET) imaging. mdpi.comgrantome.com

Mechanistic Studies of Bond Formation and Cleavage

The covalent modification of proteins by this compound involves the formation of a new bond between the sulfonyl sulfur and a nucleophilic amino acid residue. The mechanism of this nucleophilic substitution reaction is a subject of detailed study.

For reactions at an aromatic ring, such as the purine system, a nucleophilic aromatic substitution (SNAr) mechanism is often proposed. researchgate.net In a classic SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity. While the reaction of this compound occurs at the sulfur center, not the purine carbon, the principles of activation by an electron-deficient ring system are relevant.

In the context of protein modification, the reaction is believed to proceed through an associative mechanism . The nucleophilic side chain of an amino acid (e.g., the phenolate (B1203915) of tyrosine or the amine of lysine) attacks the electrophilic sulfur atom. pnas.orgrsc.org This forms a transient, pentacoordinate sulfur intermediate. The fluoride ion is then eliminated, resulting in a stable, covalent sulfonate or sulfonamide linkage. pnas.org

Table 2: Proposed Mechanism for Tyrosine Modification

Step Description
1. Proximity & Activation The this compound molecule binds to the protein, positioning the -SO₂F group near a tyrosine residue. A nearby basic residue (e.g., lysine, histidine) facilitates the deprotonation of the tyrosine's hydroxyl group, forming a more potent nucleophile (phenolate). rsc.org
2. Nucleophilic Attack The activated tyrosine phenolate attacks the electrophilic sulfur atom of the sulfonyl fluoride.
3. Intermediate Formation A transient, negatively charged, pentacoordinate sulfur intermediate is formed.
4. Leaving Group Departure The fluoride ion (F⁻) is expelled as the leaving group, and the S=O double bonds are reformed.

| 5. Covalent Adduct | A stable covalent bond (a sulfonate ester) is formed between the purine moiety and the tyrosine residue on the protein. pnas.org |

This proximity-induced, associative mechanism explains the high degree of selectivity observed in the modification of proteins by sulfonyl fluoride probes. The reaction is not just dependent on the inherent reactivity of the sulfonyl fluoride but is critically controlled by the specific three-dimensional architecture of the protein's binding site. oup.comrsc.org

Table of Mentioned Compounds

Compound Name
This compound
Sulfonyl chloride
Fluorosulfate
Sodium Fluoride (NaF)
Tyrosine
Lysine
Histidine
Cysteine
Serine

Computational and Advanced Spectroscopic Characterization in 9h Purine 6 Sulfonyl Fluoride Research

Theoretical Modeling and Quantum Chemical Calculations

Theoretical modeling and quantum chemical calculations are pivotal in understanding the intrinsic properties of 9H-Purine-6-sulfonyl fluoride (B91410) at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure, Conformational Analysis, and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of purine (B94841) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to understand their electronic and photophysical properties. researchgate.netresearchgate.net These studies can elucidate the distribution of electrons within the 9H-Purine-6-sulfonyl fluoride molecule, which is crucial for predicting its reactivity. researchgate.net The purine structure itself consists of an electron-deficient pyrimidine (B1678525) ring and an electron-rich imidazole (B134444) ring, a feature that DFT can model to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Conformational analysis through DFT helps in identifying the most stable three-dimensional arrangements of the molecule. This is vital for understanding how it might fit into the active site of an enzyme or a receptor. Energetics, the study of energy changes in chemical reactions, can also be modeled using DFT to predict the feasibility and outcomes of reactions involving this compound.

Computational Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of this compound. The sulfonyl fluoride group is a key functional group that confers specific reactivity to the molecule, making it an electrophile that can react with various nucleophilic amino acid residues in proteins. cymitquimica.comnih.gov Computational models can predict the likelihood of reaction with residues such as serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. nih.gov

Frontier molecular orbital analysis, a component of these computational studies, can reveal the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is a key indicator of a molecule's reactivity. researchgate.net These predictions are invaluable for designing experiments and for understanding the mechanism of action of this compound as a potential covalent inhibitor.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their conformational flexibility and interactions with their environment. acs.org For this compound, MD simulations can be used to explore its conformational landscape and identify the most populated and energetically favorable shapes the molecule can adopt. cymitquimica.com This is particularly important when studying its interaction with large biological macromolecules like proteins, where the flexibility of both the ligand and the protein can influence binding. Conformational searching algorithms, often used in conjunction with MD, systematically explore the possible conformations to ensure a comprehensive understanding of the molecule's spatial properties.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking and protein-ligand interaction modeling are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Interaction Energies (e.g., for Enzyme Inhibitors, GPCR Ligands)

Molecular docking is a powerful tool for predicting how this compound might bind to a biological target, such as an enzyme or a G protein-coupled receptor (GPCR). ontosight.airesearchgate.net By simulating the binding process, researchers can identify the most likely binding poses and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, in the context of kinase inhibition, docking studies can predict how the purine core of the molecule interacts with key residues in the ATP-binding pocket. nih.gov

Similarly, in the study of GPCRs like the adenosine (B11128) A3 receptor, homology models are often used to dock ligands and predict their binding modes. escholarship.org These models can reveal critical interactions, such as the formation of a covalent bond between the sulfonyl fluoride "warhead" and a specific amino acid residue like tyrosine. escholarship.org The calculation of binding interaction energies helps to rank potential binding poses and provides a quantitative measure of the affinity between the ligand and the protein.

Structure-Based Design Validation through Computational Approaches

Computational approaches are essential for validating structure-based drug design efforts. After a potential inhibitor like a derivative of this compound is designed based on the structure of its target, computational methods are used to verify that the designed molecule will bind as intended. ontosight.airesearchgate.net High-resolution X-ray crystallography can be used to determine the co-crystal structure of a ligand bound to its target, providing experimental validation of the computationally predicted binding mode.

For example, the design of covalent inhibitors targeting a specific lysine residue in a protein can be guided and validated by computational models that show how linkers of varying lengths and compositions can optimally position the reactive sulfonyl fluoride group. These computational validations are a critical step in the iterative process of drug discovery and development.

Table of Compound Properties:

PropertyValue
Molecular Formula C5H3FN4O2S
Molecular Weight 202.17 g/mol
CAS Number 1513-63-9
InChI Key FWHCGYKYNIYIHJ-UHFFFAOYSA-N

Advanced Spectroscopic and Structural Elucidation Techniques

The structural confirmation and analysis of this compound and its derivatives rely on a suite of sophisticated spectroscopic and analytical methods. These techniques are crucial for verifying molecular structure, assessing purity, and investigating interactions with biological molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F NMR for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. bldpharm.com A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment. ¹H and ¹³C NMR are used to assign the protons and carbons of the purine ring system, while ¹⁹F NMR is specifically employed to confirm the presence and electronic environment of the sulfonyl fluoride group. For sulfonyl fluorides in general, the ¹⁹F NMR chemical shift is typically observed in the range of +50 to +60 ppm.

Table 1: Representative NMR Data for Sulfonyl Fluoride-Containing Scaffolds

Nucleus Typical Chemical Shift (δ) Range (ppm) Information Provided
¹H 7.0 - 9.0 Chemical environment of protons on the purine ring.
¹³C 110 - 160 Carbon skeleton of the purine ring.

| ¹⁹F | +50 to +60 | Confirmation and electronic environment of the -SO₂F group. |

Note: The data presented are representative values for similar chemical structures and functional groups.

While this compound itself is achiral, its derivatives can be chiral. Determining the enantiomeric excess (e.e.) of these chiral derivatives is critical, and NMR spectroscopy offers powerful methods to achieve this. nih.gov One advanced protocol involves the derivatization of a chiral analyte with a chiral resolving agent to form diastereomeric complexes, which are distinguishable by NMR. acs.org

A common strategy, known as the Bull-James protocol, utilizes a three-component reaction between a chiral analyte (such as a chiral amine or sulfinamide derived from the purine scaffold), a chiral diol, and an achiral 2-formylphenylboronic acid (2-FPBA) template. bath.ac.uk This assembly creates diastereomeric iminoboronate ester complexes that exhibit distinct signals in the ¹H NMR spectrum, allowing for direct quantification of the enantiomeric ratio. acs.orgbath.ac.uk The use of a fluorinated 2-FPBA template can also enable the determination of enantiopurity by ¹⁹F NMR spectroscopy, which often provides a clearer spectral window with less background noise. acs.orgbath.ac.uk

Table 2: Principle of Enantiopurity Analysis by NMR

Complex NMR Signal for a Specific Proton Enantiomeric Excess (e.e.) Determination
Diastereomer 1 (from R-enantiomer) δ₁ Integration of the area under the peak for δ₁
Diastereomer 2 (from S-enantiomer) δ₂ Integration of the area under the peak for δ₂

| Chemical Shift Difference (Δδ) | Δδ = |δ₁ - δ₂| | The separation between peaks (Δδ) allows for accurate integration and calculation of e.e. |

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a powerful NMR technique used to identify the binding site of a ligand on a target protein and to determine the binding affinity. nih.gov This method involves acquiring NMR spectra of a protein, often a ¹H-¹⁵N HSQC spectrum, before and after the addition of a ligand like this compound. nih.govresearchgate.net

When the compound binds to the protein, it alters the local chemical environment of the amino acid residues in the binding pocket. nih.gov This change is observed as a perturbation (a shift) in the chemical shifts of the amide protons and nitrogen atoms of those specific residues. nih.govresearchgate.net By mapping these changes onto the protein's structure, researchers can precisely locate the binding interface. nih.gov The magnitude of the shift changes upon titration can also be used to calculate the dissociation constant (Kd), provided the exchange between the free and bound states is fast on the NMR timescale. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid state. researchgate.net For this compound or its derivatives, obtaining a single crystal allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique was successfully used to assign the structures of related purine sulfonamides and sulfinamides. researchgate.net The process typically involves growing a single crystal, often by slow evaporation from a suitable solvent, and then diffracting X-rays through the crystal to generate a diffraction pattern that can be mathematically resolved into a detailed structural model. researchgate.net This method is also invaluable for visualizing how a molecule like this compound might bind within the active site of a target protein, as confirmed in studies of other covalent antagonists. universiteitleiden.nl

Table 3: Information Obtained from X-ray Crystallography

Parameter Description
Molecular Geometry Precise bond lengths and angles.
Conformation The spatial arrangement of atoms (e.g., planarity of the purine ring).
Crystal Packing Intermolecular interactions and arrangement of molecules in the unit cell. researchgate.net

| Absolute Configuration | Determination of the stereochemistry of chiral centers in derivatives. |

Mass Spectrometry (MS) for Characterization of Reaction Products and Covalent Adducts with Biomolecules

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for characterizing its reaction products. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.orgmdpi.com

A key application of MS in the study of this compound is the identification of covalent adducts with biomolecules. nih.gov Due to the reactivity of the sulfonyl fluoride group, the compound can form covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and histidine on proteins. mdpi.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is used to analyze proteins that have been incubated with the compound. nih.gov By comparing the mass of the modified protein to the unmodified protein, the formation of a covalent adduct can be confirmed, and further analysis via peptide mapping can identify the specific site of modification. mdpi.com

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 203.00336
[M+Na]⁺ 224.98530

| [M-H]⁻ | 200.98880 |

Data sourced from predicted values. uni.lu

Chromatographic Methods (HPLC, UPLC, TLC) for Purification and Resolution Studies

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its reaction mixtures. bldpharm.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used primarily to monitor the progress of chemical reactions. rsc.orguct.ac.zanih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of products can be visualized, often under UV light. rsc.org

Column Chromatography: For purification on a preparative scale, flash column chromatography using silica (B1680970) gel is commonly employed to isolate the desired compound from byproducts and unreacted starting materials. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used for both analytical and preparative purposes. They are critical for assessing the purity of this compound. bldpharm.com Furthermore, HPLC is a key method for the resolution of stereoisomers, such as separating the enantiomers of chiral derivatives. researchgate.net In quantitative studies, HPLC-MS can be used in stability and reactivity assays by measuring the change in the compound's concentration over time. mdpi.com UPLC offers even faster analysis times and higher resolution, making it suitable for complex sample analysis, such as in tissue homogenates. uliege.beethz.ch

Table 5: Applications of Chromatographic Methods in this compound Research

Technique Primary Application Key Findings
TLC Reaction monitoring Qualitative assessment of reaction completion. uct.ac.zanih.gov
Column Chromatography Purification Isolation of the final product. rsc.org

| HPLC / UPLC | Purity assessment, purification, resolution of enantiomers, quantitative analysis | Determination of purity, separation of stereoisomers, stability assays. researchgate.netmdpi.com |

Biomolecular Interactions and Chemical Biology Applications of 9h Purine 6 Sulfonyl Fluoride Derivatives

Design Principles for Covalent Inhibitors and Chemical Probes

The rational design of covalent inhibitors and chemical probes leveraging the 9H-Purine-6-sulfonyl fluoride (B91410) scaffold is a nuanced process, balancing reactivity with selectivity. The sulfonyl fluoride (SO2F) moiety has emerged as a "privileged" warhead in chemical biology due to its unique combination of stability in aqueous environments and its capacity to react with a variety of nucleophilic amino acid residues beyond the commonly targeted cysteine. rsc.orgnih.gov This makes it an invaluable tool for developing targeted covalent inhibitors (TCIs), which can offer advantages like increased potency and prolonged duration of action compared to their non-covalent counterparts. rsc.orgresearchgate.net

Strategic Placement of the Sulfonyl Fluoride "Warhead" within Ligand Scaffolds

The effectiveness of a covalent inhibitor hinges on the precise positioning of the electrophilic "warhead," such as the sulfonyl fluoride group, within a ligand scaffold that directs it to a specific site on the target protein. jenabioscience.comresearchgate.netenamine.net This structure-based design approach is critical for achieving high selectivity and minimizing off-target effects. nih.govnih.gov The purine (B94841) scaffold of 9H-Purine-6-sulfonyl fluoride provides a foundational structure that can be chemically modified to achieve specific binding to target proteins, such as kinases, which often have binding sites that accommodate purine-like structures. researchgate.net

The goal is to create a molecule where the recognition elements of the ligand guide the sulfonyl fluoride into close proximity with a nucleophilic amino acid residue in the protein's binding pocket. enamine.net This proximity, coupled with the correct orientation, facilitates the covalent reaction. For instance, in the development of kinase inhibitors, the sulfonyl fluoride group might be positioned to react with a conserved lysine (B10760008) residue within the ATP-binding site. rsc.org The design process often involves computational modeling and structural biology techniques, like X-ray crystallography, to understand the protein-ligand interactions and to optimize the placement of the warhead. rsc.orgnsf.gov

Biocompatibility and Stability of Sulfonyl Fluorides in Biological Milieu

A key advantage of sulfonyl fluorides is their "Goldilocks" reactivity—they are stable enough to traverse the aqueous environment of a cell without premature hydrolysis but reactive enough to form a covalent bond with the intended target. rsc.orgjenabioscience.comenamine.netacs.orgtandfonline.com Unlike more reactive electrophiles like sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. nih.govrsc.org This balance is crucial for their use as chemical probes and in drug development, as it minimizes non-specific reactions with other biomolecules. nsf.govresearchgate.net

The stability of the S(VI)-F bond is a defining feature, making it resistant to cleavage under most physiological conditions. nsf.govacs.org Activation for nucleophilic attack typically requires a specific microenvironment within the protein's binding site, which can help to ensure target selectivity. nsf.gov This inherent stability and biocompatibility have made sulfonyl fluorides valuable tools for a range of applications in chemical biology, including the development of covalent inhibitors and activity-based protein profiling probes. rsc.orgrsc.orgsigmaaldrich.com

Mechanisms of Covalent Modification of Biological Targets

The sulfonyl fluoride moiety of this compound derivatives can covalently modify a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine. rsc.orgnih.govrsc.org This versatility expands the scope of potential protein targets beyond those that have an accessible cysteine residue, which is the traditional target for many covalent inhibitors. researchgate.net

Specific Amino Acid Residue Targeting

The specific amino acid residue that is targeted by a sulfonyl fluoride-containing inhibitor is determined by the design of the ligand scaffold and the local environment of the protein's binding site. enamine.netrsc.org

Lysine residues, with their primary amine side chains, are important targets for covalent inhibition, particularly within the active sites of enzymes like kinases. rsc.orgacs.org The development of covalent kinase inhibitors has successfully utilized sulfonyl fluoride warheads to target the conserved catalytic lysine in the ATP-binding pocket. rsc.org For example, the adenosine (B11128) derivative 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA) was an early probe that demonstrated the reactivity of the sulfonyl fluoride group with the ε-amino group of a conserved lysine in the ATP-binding site of kinases. rsc.org More recently, structure-based design has led to the creation of selective kinase inhibitors that incorporate a sulfonyl fluoride to covalently modify this key lysine residue. researchgate.netrsc.org

Tyrosine residues have also emerged as viable targets for covalent inhibition by sulfonyl fluoride-containing compounds. enamine.netacs.org The phenolic hydroxyl group of tyrosine can act as a nucleophile, reacting with the sulfonyl fluoride to form a stable sulfonate ester linkage. researchgate.net

A notable example is the targeting of the mRNA decapping scavenger enzyme (DcpS). researchgate.netnih.gov Researchers have rationally designed sulfonyl fluoride probes that specifically modify tyrosine residues within the active site of DcpS. researchgate.netnih.gov This was achieved through structure-based design, which allowed for the creation of probes that could efficiently capture the protein from a complex mixture and be used to quantify target engagement within cells. researchgate.net

Similarly, the transcriptional repressor B-cell lymphoma 6 (BCL6) has been successfully targeted with a covalent inhibitor that utilizes a sulfonyl fluoride to react with a tyrosine residue (Tyr58) in the protein's lateral groove. nih.govnih.gov This tyrosine-directed covalent inhibitor demonstrated improved inhibitory activity and sustained target engagement compared to its reversible counterpart. nih.govnih.gov The successful targeting of tyrosine in proteins like DcpS and BCL6 highlights the potential of sulfonyl fluoride-based inhibitors to expand the druggable proteome by engaging non-catalytic residues. researchgate.netnih.gov

Interaction with Histidine, Serine, Threonine, and Cysteine Residues

The sulfonyl fluoride (SF) group is a privileged electrophile capable of reacting with a variety of nucleophilic amino acid residues within protein binding sites. nih.govrsc.org This broad reactivity profile distinguishes it from more commonly used warheads, such as acrylamides, which primarily target cysteine. rsc.orgrsc.org SF derivatives have been shown to form stable covalent bonds with the side chains of multiple amino acids, including serine, threonine, tyrosine, and lysine. nih.govrsc.orgescholarship.orgjenabioscience.com

The interaction with specific residues is often context-dependent, influenced by the local protein microenvironment which can enhance the nucleophilicity of a particular amino acid side chain. sigmaaldrich.comrsc.org While SFs react with histidine and cysteine, the resulting adducts can be unstable or labile. escholarship.orgacs.org In particular, the adducts formed with cysteine have been found to be unstable, making sulfonyl fluorides generally unsuitable for the durable covalent inhibition of cysteine residues. rsc.orgacs.org In contrast, they form stable sulfonamide bonds with lysine and stable sulfonate esters with serine, threonine, and tyrosine. rsc.orgescholarship.org This reactivity allows for the specific targeting of these residues for various applications in chemical biology. rsc.org

Table 1: Reactivity of Sulfonyl Fluoride Warheads with Nucleophilic Amino Acid Residues

Amino AcidAdduct StabilityReference
SerineStable nih.govrsc.orgescholarship.org
ThreonineStable nih.govrsc.orgescholarship.org
LysineStable rsc.orgescholarship.orgacs.org
TyrosineStable rsc.orgacs.org
HistidinePotentially Labile nih.govescholarship.orgacs.org
CysteineUnstable rsc.orgrsc.orgacs.org

This table summarizes the general reactivity and adduct stability of sulfonyl fluorides with various amino acid side chains under physiological conditions.

Inhibition of Enzyme Activity through Irreversible Binding (e.g., Kinases, mRNA Decapping Scavenger Enzyme DcpS)

The ability of purine-sulfonyl fluoride derivatives to form stable, irreversible covalent bonds has been leveraged to inhibit the activity of key enzymes, including kinases and the mRNA decapping scavenger enzyme DcpS.

Kinases: The kinase family is a major focus of drug discovery, and many inhibitors have been developed that target the ATP-binding site. Purine-based sulfonyl fluoride probes have been designed to covalently modify a conserved, catalytically essential lysine residue within this site. escholarship.orgacs.org For example, the ATP analog 5′-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA) has been shown to covalently modify a catalytic lysine in the tyrosine kinase FGFR1. rsc.org Other studies have described broad-spectrum kinase probes, such as XO44, which can covalently label up to 133 endogenous kinases in live cells by reacting with this conserved lysine. acs.org Furthermore, specific sulfonyl fluoride derivatives have been developed as irreversible inhibitors for kinases involved in cancer, such as the epidermal growth factor receptor (EGFR) mutant (L858R/T790M/C797S), where the compound forms a sulfonamide bond with the catalytic residue Lys745. researchgate.netnih.gov This strategy offers an alternative to inhibitors that target cysteine residues, which may not be present in all kinase binding sites. researchgate.net

mRNA Decapping Scavenger Enzyme (DcpS): The mRNA decapping scavenger enzyme, DcpS, is a therapeutic target for conditions like spinal muscular atrophy (SMA). nih.govnih.gov Structure-based design has led to the creation of potent and selective DcpS inhibitors that utilize a sulfonyl fluoride warhead. nih.govresearchgate.net These inhibitors were rationally designed to target and covalently modify specific tyrosine residues within the DcpS active site. researchgate.net An alkyne-tagged probe bearing the sulfonyl fluoride group demonstrated efficient and irreversible binding to DcpS, validating its mechanism of action. researchgate.netresearchgate.net This work represents a clear example of the rational targeting of tyrosine residues for irreversible enzyme inhibition. researchgate.net

Ligand-Receptor Interaction Studies: G Protein-Coupled Receptors (e.g., Human Adenosine A3 Receptor)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. nih.govmdpi.com The development of covalent ligands for GPCRs can offer significant advantages for structural and pharmacological studies. nih.govacs.org Purine-based scaffolds have been used to create covalent antagonists for the human adenosine A3 receptor (hA3AR), a GPCR implicated in various physiological and pathophysiological processes. nih.govacs.orgnih.gov

In one study, a series of ligands based on a 1H,3H-pyrido[2,1-f]purine-2,4-dione scaffold was synthesized, incorporating a fluorosulfonyl warhead attached via a linker. nih.govacs.org One of these compounds, 17b, was identified as a potent and covalent antagonist of the hA3AR. nih.govacs.org Through a combination of homology modeling and site-directed mutagenesis, the unique anchor point for the covalent interaction was identified as the tyrosine residue Y265 in the seventh transmembrane helix (TM7). nih.gov The high affinity of the ligand for the receptor ensures sufficient occupancy, allowing the electrophilic sulfonyl fluoride to be positioned correctly to react with the proximal nucleophilic tyrosine residue. nih.govacs.org

Table 2: Example of a Covalent Antagonist for the Human Adenosine A3 Receptor

CompoundScaffoldWarheadTarget ReceptorCovalent Anchor PointApparent KᵢReference
17b1H,3H-pyrido[2,1-f]purine-2,4-dione4-fluorosulfonylbenzoicHuman Adenosine A3 (hA3AR)Tyrosine-265 (Y2657.36)10 nM nih.govacs.org

This table provides details on a specific purine-based covalent ligand developed for a G protein-coupled receptor.

Development and Application of Purine-Sulfonyl Fluoride Chemical Probes

Purine-sulfonyl fluoride derivatives serve as highly effective chemical probes for exploring protein function and validating therapeutic targets. rsc.orgjenabioscience.com Their utility stems from a balance of aqueous stability and reactivity toward a range of amino acid residues, expanding the possibilities for covalent labeling beyond just cysteine. nih.govrsc.orgrsc.org These probes are invaluable for a multitude of applications in chemical biology and molecular pharmacology. nih.govnih.gov

Facilitating Target Identification and Validation in Proteomes

A key application of these probes is in chemical proteomics for the identification and validation of protein targets on a proteome-wide scale. acs.orgnih.gov Probes are designed with a reporter tag, such as an alkyne or biotin, which allows for the enrichment and subsequent identification of proteins that have been covalently labeled. researchgate.netnih.govmq.edu.au For instance, the purine-based ATP analogue 5'-p-fluorosulfonylbenzoyladenosine (FSBA) has been used as an affinity probe to map adenine (B156593) nucleotide-binding sites across the human proteome, identifying 185 different labeled sites in a single experiment. acs.org Similarly, an alkyne-tagged sulfonyl fluoride probe designed to inhibit DcpS was used to efficiently capture the enzyme from a complex cellular lysate, confirming its identity as the target. researchgate.net This approach enables robust protein capture and facilitates the mapping of ligand-protein interactions across the entire proteome. nih.gov

Quantification of Intracellular Target Occupancy

Determining whether a drug engages its intended target within a cell is a critical step in drug development. Purine-sulfonyl fluoride probes equipped with a clickable reporter tag (like an alkyne) are powerful tools for measuring intracellular target occupancy. researchgate.netresearchgate.net In a typical assay, cells are treated with an unlabeled inhibitor, followed by the addition of the clickable probe. The probe will only bind to the target protein that is not already occupied by the inhibitor. By quantifying the amount of probe-labeled protein, researchers can determine the concentration of the inhibitor required to occupy a certain percentage of the target in a live-cell environment. researchgate.netresearchgate.net This competition-based method has been successfully used to quantify the engagement of DcpS by its inhibitors in human primary cells and to measure the intracellular binding of the approved kinase drug dasatinib (B193332) to its various kinase targets. acs.orgresearchgate.net

Augmenting the Chemical Biology Toolkit for Molecular Pharmacology

The development of sulfonyl fluoride-based probes has significantly expanded the chemical biology toolkit. nih.govresearchgate.net Historically, covalent protein modification has heavily relied on targeting cysteine residues. rsc.orgnih.gov However, many protein binding sites lack an accessible cysteine. Sulfonyl fluorides overcome this limitation by their ability to react with several other nucleophilic residues, including tyrosine, lysine, serine, and threonine. nih.govrsc.orgtandfonline.com This expanded targeting scope makes a much broader range of the proteome accessible to covalent labeling and inhibition. nih.govtandfonline.com The rational design of sulfonyl fluoride probes for specific, non-cysteine residues has spurred the development of novel covalent inhibitors and has provided new avenues for target identification, validation, and the study of molecular pharmacology. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Analog Design for Functional Optimization

Elucidating the Influence of Substituent Variations on Reactivity and Selectivity

The reactivity and selectivity of purine-sulfonyl fluorides are profoundly influenced by the nature and position of substituents on the purine (B94841) ring and any associated scaffolds. nih.govcymitquimica.com The sulfonyl fluoride (B91410) group itself is a key reactive "warhead," capable of forming covalent bonds with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, and histidine within protein binding sites. nih.govrsc.org The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety is a critical determinant of its reactivity. nih.gov

Studies on various aryl sulfonyl fluorides have demonstrated that the electronic properties of the aromatic ring directly impact reactivity. nih.gov Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, enhancing reactivity, while electron-donating groups can have a stabilizing effect. nih.govmdpi.com For instance, the position of a substituent on an associated phenyl ring can significantly alter hydrolysis rates and reactivity with amino acids. Para-substituted amide and sulfonamide analogs have been shown to hydrolyze faster than their meta counterparts. nih.gov

In the context of purine derivatives, modifications at various positions of the purine core can influence binding affinity and selectivity for target proteins. For example, in a series of purine-based inhibitors targeting the Hsp90 paralog Grp94, variations on an 8-aryl ring demonstrated that hydrophobic substituents were generally preferred. nih.gov Chlorine was often the most favorable substituent compared to others like methoxy (B1213986), trifluoromethyl, cyano, or methyl groups. nih.gov

The reactivity of the sulfonyl fluoride group can be modulated to achieve a balance between aqueous stability and intrinsic reactivity. nih.gov This tuning is essential for developing probes that can effectively label target proteins in a biological environment without being rapidly hydrolyzed. nih.gov Research has shown that the reactivity of sulfonyl fluorides with amino acids often correlates with their rate of hydrolysis, suggesting that optimizing for preferential reactivity over hydrolysis can be challenging. nih.gov

Table 1: Impact of Substituent Position on the Reactivity of Aryl Sulfonyl Fluoride Analogs

Substituent PositionRelative Hydrolysis RateGeneral Observation
paraFasterTends to increase reactivity. nih.gov
metaSlowerTends to be more stable than para-isomers. nih.gov

Rational Design of Purine-Sulfonyl Fluoride Analogues for Improved Specificity

The rational design of 9H-purine-6-sulfonyl fluoride analogs aims to enhance their specificity towards a particular biological target, often a protein kinase or other enzymes that bind purine-like molecules. cymitquimica.comucsf.edu This process typically involves a structure-based drug design (SBDD) approach, where the three-dimensional structure of the target protein is used to guide the design of inhibitors that fit precisely into the binding site. rsc.org

A key strategy is to attach the purine-sulfonyl fluoride "warhead" to a scaffold that is known to bind to the target of interest. researchgate.net For example, a pyrimidine (B1678525) 3-aminopyrazole (B16455) scaffold, known to inhibit many kinases, has been used as a recognition element for sulfonyl fluoride probes. This approach led to the development of probes that could covalently label a broad range of kinases by reacting with a conserved lysine in the ATP-binding site. ucsf.eduresearchgate.net

The linker connecting the purine-sulfonyl fluoride moiety to the recognition scaffold also plays a critical role. Its length and flexibility can influence the orientation of the reactive group within the binding pocket, determining which amino acid residue it will react with. nih.gov In the design of inhibitors for the mRNA-decapping scavenger enzyme DcpS, the position of the sulfonyl fluoride on a phenyl ring dictated whether it reacted with Tyr113 or Tyr143. researchgate.net

Computational methods, such as covalent docking simulations, are increasingly used to predict the binding mode and reactivity of designed analogs. rsc.org These in silico experiments can help to prioritize which analogs to synthesize and test, saving time and resources. rsc.org For instance, in the development of covalent inhibitors for cytosolic nucleotidase IIIB, computational modeling suggested that introducing a sulfonyl fluoride onto a benzyl (B1604629) group could lead to a covalent bond with a histidine residue on the periphery of the binding pocket. rsc.org

The ultimate goal of rational design is to create analogs with high potency and specificity for the intended target, while minimizing off-target effects. ucsf.edu This often involves an iterative process of design, synthesis, and biological testing to refine the structure of the inhibitor. acs.org

Development of Reversible Control Compounds for Mechanistic Distinction

To confirm that the biological activity of a purine-sulfonyl fluoride analog is due to covalent modification of the target protein, it is essential to develop and test a corresponding reversible control compound. cymitquimica.com This control compound is structurally identical to the reactive analog but lacks the electrophilic sulfonyl fluoride "warhead." universiteitleiden.nl

A common strategy for creating a reversible control is to replace the sulfonyl fluoride group with a non-reactive functional group of similar size and electronics, such as a methylsulfonyl or a methoxy group. acs.org For example, in the development of sulfonyl fluoride probes for carbonic anhydrase II (CAII), a methoxy-containing analog was used as a negative control to demonstrate that the observed protein modification was indeed due to the sulfonyl fluoride. acs.org

By comparing the activity of the covalent inhibitor with its reversible counterpart, researchers can distinguish between effects caused by non-covalent binding and those resulting from irreversible covalent bond formation. acs.org If the covalent inhibitor shows a time-dependent increase in potency or a sustained effect after washout, while the reversible control does not, it provides strong evidence for a covalent mechanism of action. nih.gov

Derivatization Protocols for Understanding Chiral Recognition

Chirality can play a significant role in the interaction of purine derivatives with their biological targets. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can lead to different binding affinities and biological activities between enantiomers. nih.govgoogle.com To investigate these effects, derivatization protocols are employed to either separate enantiomers or to study their interactions with chiral selectors. rsc.org

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers of chiral purine derivatives. conicet.gov.ar Polysaccharide-based CSPs, in particular, have shown high chiral recognition ability for a variety of compounds. conicet.gov.ar The choice of the mobile phase and the specific type of CSP can significantly influence the separation. conicet.gov.ar Studies have shown that for purine nucleosides, changes in the ribose moiety can affect the chiral recognition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is another powerful tool for determining the enantiopurity of chiral compounds. acs.org For example, a three-component derivatization protocol involving a 2-formylphenylboronic acid, a chiral diol (like pinanediol), and a sulfinamide has been developed. acs.orgbath.ac.uk This method creates diastereomeric complexes that can be distinguished by ¹H or ¹⁹F NMR, allowing for the quantification of each enantiomer in a mixture. acs.org

Understanding chiral recognition is crucial for developing stereospecific inhibitors. In some cases, one enantiomer of a chiral purine derivative may be significantly more active or selective than the other. nih.gov For instance, studies on chiral N⁶-benzyladenine derivatives revealed that the S-enantiomers were more sensitive to small structural changes and exhibited higher receptor specificity compared to the R-enantiomers. nih.gov

Emerging Research Directions and Future Perspectives for 9h Purine 6 Sulfonyl Fluoride

Integration of Machine Learning Algorithms for Accelerated Design and Reactivity Prediction

The integration of machine learning (ML) is poised to revolutionize the design and reactivity prediction of molecules like 9H-purine-6-sulfonyl fluoride (B91410). ML models are increasingly being developed to accelerate targeted covalent inhibitor discovery by identifying ligandable sites on proteins. umaryland.eduacs.org These models, which can be based on decision trees or three-dimensional convolutional neural networks, are trained on vast datasets of protein structures to predict which amino acid residues are likely to form covalent bonds with electrophilic compounds. umaryland.edu For instance, ML models have achieved high accuracy in predicting ligandable cysteines, a common target for covalent inhibitors. umaryland.eduacs.org This approach can be extended to predict the reactivity of 9H-purine-6-sulfonyl fluoride with other nucleophilic amino acids.

A significant challenge in covalent drug discovery is predicting the intrinsic reactivity of the electrophilic "warhead." acs.org ML models, such as BIreactive, are being developed to estimate the reactivity of covalent warheads by combining quantum chemical calculations with machine learning. acs.org These models can predict activation energies for the reaction between a warhead and a target amino acid, providing a quantitative measure of reactivity. acs.org Such tools could be invaluable for optimizing the reactivity of this compound, balancing the need for target engagement with the avoidance of off-target effects. The ability to computationally screen and predict the reactivity of novel purine-based sulfonyl fluorides would significantly reduce the time and resources required for experimental synthesis and testing.

Table 1: Machine Learning Models in Covalent Drug Discovery

Model TypeApplicationKey FeaturesReference
Decision Trees & 3D Convolutional Neural NetworksProteome-wide targeted covalent drug discoveryPredicts ligandable cysteines using protein crystal structures. umaryland.edu
BIreactiveEstimation of covalent warhead reactivityCombines ab initio activation energies with machine learning. acs.org
RegioSQMPrediction of regioselectivity in electrophilic aromatic substitutionIdentifies the most nucleophilic center in a molecule. rsc.orgcore.ac.uk
CovCysPredictorPrediction of selective covalently modifiable cysteinesUses interpretable machine learning and physicochemical features. nih.gov

Exploration of Novel Reaction Partners and Synthetic Transformations

The unique reactivity of the sulfonyl fluoride group in this compound opens up possibilities for exploring a wide range of novel reaction partners and synthetic transformations, moving beyond its traditional role as a covalent warhead. cymitquimica.com While sulfonyl fluorides are known to react with nucleophilic amino acid residues, recent research has demonstrated their participation in various other chemical reactions. rsc.orgresearchgate.net

One exciting area is the use of sulfonyl fluorides in transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been successfully applied to aryl sulfonyl fluorides, demonstrating that the typically stable S-F bond can be activated under specific catalytic conditions. rsc.org This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures from purine-6-sulfonyl fluoride. Such transformations expand the synthetic toolbox for creating diverse libraries of purine (B94841) derivatives with potentially new biological activities.

Furthermore, sulfonyl fluorides can act as precursors to other functional groups. For example, oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides have been shown to undergo a defluorosulfonylation reaction to generate reactive carbocation intermediates that can be trapped by a variety of nucleophiles. nih.gov This provides access to novel heterocyclic derivatives that are not easily synthesized by other means. nih.gov The exploration of such unconventional reaction pathways for this compound could lead to the discovery of new chemical motifs with unique pharmacological properties. The development of new synthetic methods, such as the electrochemical oxidative coupling of thiols and potassium fluoride, also provides milder and more environmentally friendly routes to sulfonyl fluorides, facilitating their broader application in synthesis. acs.org

Table 3: Novel Reactions of Sulfonyl Fluorides

Reaction TypeDescriptionPotential Application for this compoundReference
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of the sulfonyl fluoride group with boronic acids.Synthesis of C6-aryl purine derivatives. rsc.org
DefluorosulfonylationGeneration of a carbocation intermediate via loss of SO₂ and fluoride.Access to novel purine-based heterocyclic structures. nih.gov
Electrochemical SynthesisOxidative coupling of thiols with potassium fluoride.Greener synthesis of this compound and its analogs. acs.org
SuFEx Click ChemistrySulfur(VI) fluoride exchange with various nucleophiles.Rapid synthesis of diverse purine derivatives and bioconjugates. acs.orgsioc-journal.cn

Expanding the Scope of Targeted Biomolecules beyond Current Enzyme Classes

The application of this compound and its derivatives is expanding beyond traditional enzyme targets to a broader range of biomolecules. researchgate.net The purine scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and nucleic acids. researchgate.netrsc.org The addition of the sulfonyl fluoride "warhead" provides a mechanism for covalent engagement, which can lead to enhanced potency, selectivity, and duration of action. rsc.org

A key emerging area is the targeting of non-enzymatic proteins, particularly through the disruption of protein-protein interactions (PPIs). researchgate.net Covalent inhibitors based on the sulfonyl fluoride electrophile have been shown to effectively target residues like tyrosine, lysine (B10760008), and histidine within PPI interfaces. rsc.orgtandfonline.com This opens up the possibility of developing purine-based covalent probes and inhibitors for challenging targets that have historically been considered "undruggable." tandfonline.com

Furthermore, the reactivity of sulfonyl fluorides is being harnessed to develop chemical probes for activity-based protein profiling (ABPP). nih.govrsc.org These probes can be used to map the "ligandable proteome" and identify novel targets for purine-based covalent inhibitors. umaryland.eduacs.org ABPP platforms enable the assessment of inhibitor selectivity across the entire proteome, which is crucial for de-risking covalent drug candidates. nih.gov The development of covalent probes that can capture enzymatic intermediates also provides powerful tools for studying enzyme mechanisms. rsc.org There is also growing interest in applying sulfonyl exchange chemistry to label other biomolecules, such as RNA and carbohydrates, further expanding the potential target space. rsc.orgrsc.org

Table 4: Potential Expanded Biomolecular Targets for Purine-Sulfonyl Fluorides

Biomolecule ClassRationale for TargetingExample ApplicationReference
Protein-Protein InterfacesDisruption of key interactions in disease pathways.Development of covalent inhibitors for anti-apoptotic proteins or transcription factors. researchgate.net
RNATargeting structured RNA elements involved in disease.Covalent labeling of viral or bacterial RNA to inhibit function. rsc.orgrsc.org
CarbohydratesModulating carbohydrate-protein interactions.Development of probes to study glycosylation or inhibitors of carbohydrate-modifying enzymes. rsc.orgrsc.org
Uncharacterized EnzymesFunctional annotation of novel enzymes in disease pathways.Use of activity-based probes to identify and characterize new therapeutic targets. nih.gov

Q & A

Basic Research Question

  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% trifluoroacetic acid). Calibrate using a certified reference standard.
  • Spectroscopy : ¹H and ¹⁹F NMR (DMSO-d₆ as solvent) to confirm structural integrity.
  • Mass spectrometry : High-resolution ESI-MS for molecular ion identification ([M+H]⁺ expected at m/z 237.61).
    Cross-validate results with spiked recovery experiments in biological samples (e.g., cell lysates) to assess matrix interference .

How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Advanced Research Question
Discrepancies often arise from differences in:

  • Storage protocols : Compare stability in anhydrous DMSO (-20°C) vs. aqueous buffers (4°C). Monitor degradation via HPLC every 24 hours.
  • Humidity control : Use desiccants or inert atmospheres (argon) to prevent hydrolysis.
  • Analytical sensitivity : Validate methods using deuterated analogs as internal standards to improve quantification accuracy.
    Publish raw datasets and experimental conditions to enable meta-analyses .

What strategies are recommended for studying the metabolic fate of this compound in cellular systems?

Advanced Research Question

  • Isotopic labeling : Synthesize ¹⁴C- or ¹⁸F-labeled analogs for tracer studies.
  • Metabolite profiling : Use LC-HRMS to identify hydrolysis products (e.g., purine-6-sulfonic acid) and conjugates (e.g., glutathione adducts).
  • Cellular uptake assays : Compare permeability in cancer vs. normal cell lines using fluorescence microscopy (if labeled) or ICP-MS for fluorine detection.
    Include cytotoxicity controls (MTT assays) to distinguish metabolic effects from general toxicity .

How should researchers address conflicting data on the electrophilic reactivity of this compound across pH gradients?

Advanced Research Question

  • pH-rate profiling : Conduct kinetic studies at pH 3–10 to identify optimal reactivity windows.
  • Computational modeling : Use DFT calculations to predict sulfonyl fluoride hydrolysis pathways and compare with experimental results.
  • Buffer composition : Test phosphate vs. Tris buffers to rule out buffer-specific catalysis.
    Replicate conflicting studies under identical conditions to isolate variables (e.g., ionic strength, trace metal contamination) .

What are best practices for reporting synthetic yields and reproducibility in publications?

Basic Research Question

  • Detailed protocols : Specify reaction scales (e.g., 1 mmol vs. 10 mmol), solvent purity, and equipment (e.g., Schlenk line for air-sensitive steps).
  • Yield calculation : Report isolated yields after purification, not theoretical or crude yields.
  • Reproducibility : Include data from at least three independent syntheses, with standard deviations for yields and purity.
    Follow journal guidelines (e.g., ACS Organic Process Research & Development) for transparency .

How can researchers leverage this compound to develop covalent inhibitors targeting purine-binding enzymes?

Advanced Research Question

  • Target validation : Use X-ray crystallography or cryo-EM to identify accessible nucleophiles near the purine-binding site.
  • Activity-based protein profiling (ABPP) : Couple the compound with a clickable tag (e.g., alkyne) for target identification via LC-MS/MS.
  • Selectivity screens : Test against off-target enzymes (e.g., kinases, ATPases) using fluorescence polarization assays.
    Optimize inhibitor potency by modifying the purine scaffold (e.g., 8-substituted analogs) while retaining sulfonyl fluoride reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.